(2-methoxybenzyl)(3-methoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxybenzyl)(3-methoxybenzyl)amine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of two methoxy groups attached to the benzylamine structure, one on the 2-position and the other on the 3-position of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxybenzyl)(3-methoxybenzyl)amine can be achieved through a reductive amination process. This involves the reaction of 2-methoxybenzaldehyde and 3-methoxybenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and can be carried out in a solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reducing agents and catalysts may vary based on cost and availability, with a focus on minimizing environmental impact and ensuring safety.
Chemical Reactions Analysis
Types of Reactions
(2-methoxybenzyl)(3-methoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines, depending on the reducing conditions and reagents used.
Substitution: The methoxy groups on the benzene rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium cyanoborohydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
(2-methoxybenzyl)(3-methoxybenzyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (2-methoxybenzyl)(3-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the benzene rings can enhance the compound’s ability to bind to these targets, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Ethoxy-3-methoxybenzyl)amine: Similar structure with an ethoxy group instead of a methoxy group on the 2-position.
(3-Methoxybenzyl)amine: Lacks the additional methoxy group on the 2-position.
(2-Methoxybenzyl)amine: Lacks the additional methoxy group on the 3-position.
Uniqueness
(2-methoxybenzyl)(3-methoxybenzyl)amine is unique due to the presence of two methoxy groups on different positions of the benzene rings, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-8-5-6-13(10-15)11-17-12-14-7-3-4-9-16(14)19-2/h3-10,17H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVXVNHYURTXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353357 |
Source
|
Record name | (2-METHOXYBENZYL)(3-METHOXYBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356091-73-1 |
Source
|
Record name | (2-METHOXYBENZYL)(3-METHOXYBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.